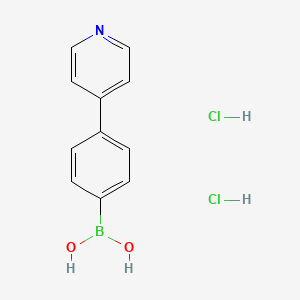
Ethyl 2-chloro-1-naphthoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-1-naphthoate is an organic compound with the molecular formula C13H11ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a chlorine atom attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 2-chloro-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form 2-chloro-1-naphthol.
Oxidation Reactions: Oxidation can lead to the formation of 2-chloro-1-naphthoic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Various substituted naphthoates depending on the nucleophile used.
Reduction: 2-chloro-1-naphthol.
Oxidation: 2-chloro-1-naphthoic acid.
科学研究应用
Ethyl 2-chloro-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-chloro-1-naphthoate involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit specific enzymes by forming covalent bonds or through non-covalent interactions, affecting the enzyme’s activity and function.
相似化合物的比较
Similar Compounds
2-chloro-1-naphthoic acid: Similar structure but lacks the ethyl ester group.
2-chloro-1-naphthol: Formed by the reduction of ethyl 2-chloro-1-naphthoate.
Ethyl 1-naphthoate: Similar ester group but without the chlorine atom.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
属性
分子式 |
C13H11ClO2 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC 名称 |
ethyl 2-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8H,2H2,1H3 |
InChI 键 |
FLTJEBLMEQKHFB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




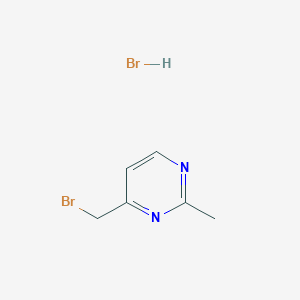
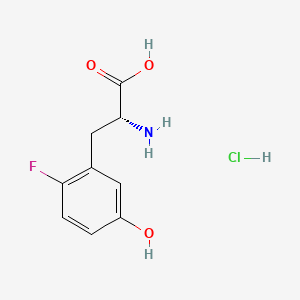
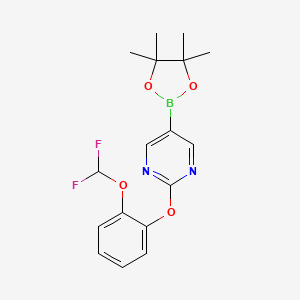
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)
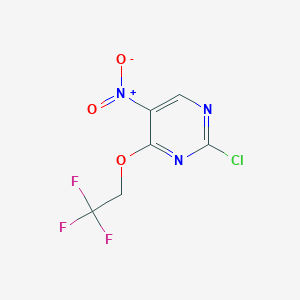
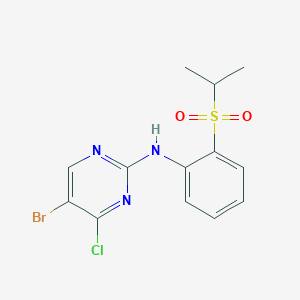
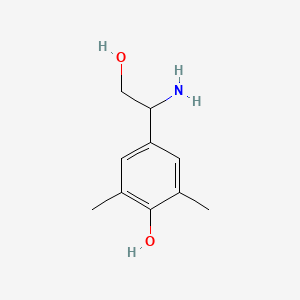
![tert-butyl N-[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B15329893.png)

![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)

